2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their coupling under specific conditions to form the spiro structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted indole derivatives.
Scientific Research Applications
2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylthiophene-2,5-dione
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N2,N2-diethylglycinamide
- 7-amino-5-(2,3-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
What sets 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its spiro structure, which imparts unique chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C26H21F3N4O2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C26H21F3N4O2/c1-24(2)11-19-21(20(34)12-24)25(14-7-3-5-9-17(14)32-23(25)35)16(13-30)22(31)33(19)18-10-6-4-8-15(18)26(27,28)29/h3-10H,11-12,31H2,1-2H3,(H,32,35) |
InChI Key |
CBMICTQYUNVQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC=C5C(F)(F)F)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.